molecular formula C20H13Cl2N3O B2989801 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 303984-75-0

1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]

Cat. No.: B2989801
CAS No.: 303984-75-0
M. Wt: 382.24
InChI Key: UAFYGCUYQXJDEM-CLCOLTQESA-N
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:

  • Formation of 1-phenyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-phenyl-1H-indole using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Formation of Hydrazone: The resulting 1-phenyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate industrial-grade reagents and equipment to maintain safety and efficiency. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:

  • Oxidation: Oxidizing agents like potassium permanganate can further oxidize the compound to produce more complex derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the indole ring.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Derivatives with different functional groups attached to the indole ring.

Scientific Research Applications

1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is compared with other similar compounds, such as:

  • 1-Phenyl-1H-indole-2,3-dione: A simpler indole derivative without the hydrazone group.

  • 3,5-Dichlorophenylhydrazine: The hydrazine derivative used in the synthesis.

  • Other indole derivatives: Various indole-based compounds with different substituents and functional groups.

Uniqueness: The presence of the hydrazone group and the specific substitution pattern on the indole ring make this compound unique compared to other indole derivatives. Its potential biological activities and applications further highlight its distinctiveness.

Properties

IUPAC Name

3-[(3,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-10-14(22)12-15(11-13)23-24-19-17-8-4-5-9-18(17)25(20(19)26)16-6-2-1-3-7-16/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYELTGJXQQLHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172177
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-75-0
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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